

The Fundamental Chemistry of 3,5-Dimethylbenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of **3,5-Dimethylbenzohydrazide**. It covers its synthesis, chemical and physical properties, and spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those with an interest in the broader field of medicinal chemistry.

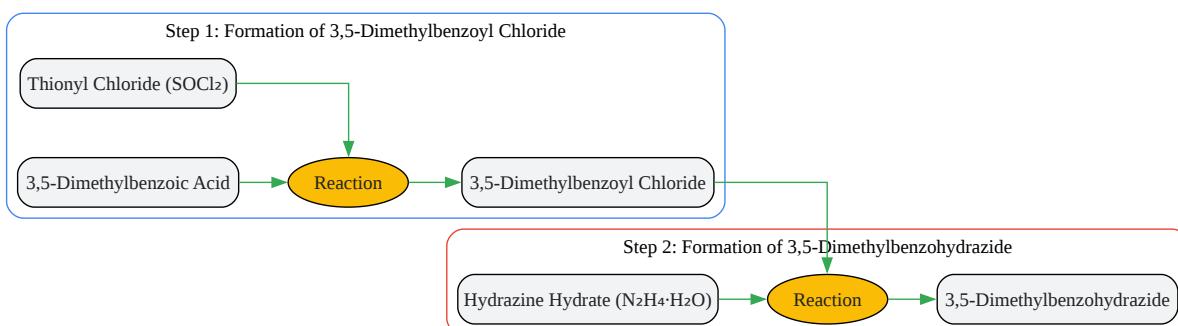
Core Chemical Information

3,5-Dimethylbenzohydrazide is a substituted derivative of benzohydrazide. The benzohydrazide scaffold is a key pharmacophore in a variety of biologically active compounds. [1] The presence of the dimethyl substitution on the benzene ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Property	Value	Source
CAS Number	27389-49-7	[2]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[2]
Molecular Weight	164.20 g/mol	[2]
Predicted Density	1.098±0.06 g/cm ³	[2]
Predicted pKa	12.74±0.10	[2]

Synthesis of 3,5-Dimethylbenzohydrazide

The synthesis of **3,5-Dimethylbenzohydrazide** is typically achieved through a two-step process. The first step involves the conversion of 3,5-dimethylbenzoic acid to its more reactive acid chloride derivative, 3,5-dimethylbenzoyl chloride. The second step is the reaction of this acid chloride with hydrazine hydrate to form the final product.



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Synthesis workflow for **3,5-Dimethylbenzohydrazide**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride from 3,5-Dimethylbenzoic Acid

This procedure is based on a general method for the synthesis of benzoyl chlorides.

- Materials:
 - 3,5-Dimethylbenzoic acid
 - Thionyl chloride (SOCl₂)

- Reaction flask with a reflux condenser and a gas outlet to neutralize HCl gas.
- Procedure:
 - In a reaction flask, place 3,5-dimethylbenzoic acid.
 - Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride gas.
 - After the initial reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours to ensure the reaction goes to completion.
 - After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
 - The resulting residue is 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **3,5-Dimethylbenzohydrazide** from 3,5-Dimethylbenzoyl Chloride

This procedure is a general method for the synthesis of benzohydrazides from their corresponding benzoyl chlorides.

- Materials:
 - 3,5-Dimethylbenzoyl chloride
 - Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
 - A suitable solvent (e.g., ethanol, tetrahydrofuran)
 - Ice bath
- Procedure:
 - Dissolve hydrazine hydrate (an excess, typically 2-3 equivalents) in a suitable solvent in a reaction flask and cool the solution in an ice bath.

- Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the cooled hydrazine hydrate solution with vigorous stirring. A white precipitate of **3,5-dimethylbenzohydrazide** will form.
- After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.
- Filter the precipitate and wash it with cold water to remove any unreacted hydrazine hydrate and hydrazine hydrochloride.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure **3,5-Dimethylbenzohydrazide**.

Spectroscopic Data

Definitive experimental spectral data for **3,5-Dimethylbenzohydrazide** is not readily available in the public domain. The following are predicted and expected spectral characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3,5-Dimethylbenzohydrazide** is expected to show the following signals:

- A singlet for the six protons of the two methyl groups on the aromatic ring.
- Singlets for the aromatic protons.
- A broad singlet for the -NH- proton.
- A broad singlet for the -NH₂ protons.

The exact chemical shifts will be dependent on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show distinct signals for:

- The carbon atoms of the methyl groups.

- The quaternary carbons of the aromatic ring to which the methyl groups are attached.
- The other aromatic carbons.
- The carbonyl carbon, which will be the most downfield signal.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of **3,5-Dimethylbenzohydrazide** would be expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretching vibrations from the hydrazide group, typically appearing as two bands in the region of 3200-3400 cm^{-1} .
- C-H stretching vibrations from the aromatic ring and methyl groups, typically appearing just above and below 3000 cm^{-1} , respectively.
- C=O stretching vibration (Amide I band) from the carbonyl group, which is a strong absorption typically in the range of 1630-1680 cm^{-1} .
- N-H bending vibration (Amide II band) in the region of 1515-1570 cm^{-1} .
- C-N stretching vibration in the region of 1200-1350 cm^{-1} .
- Aromatic C=C stretching vibrations in the region of 1450-1600 cm^{-1} .

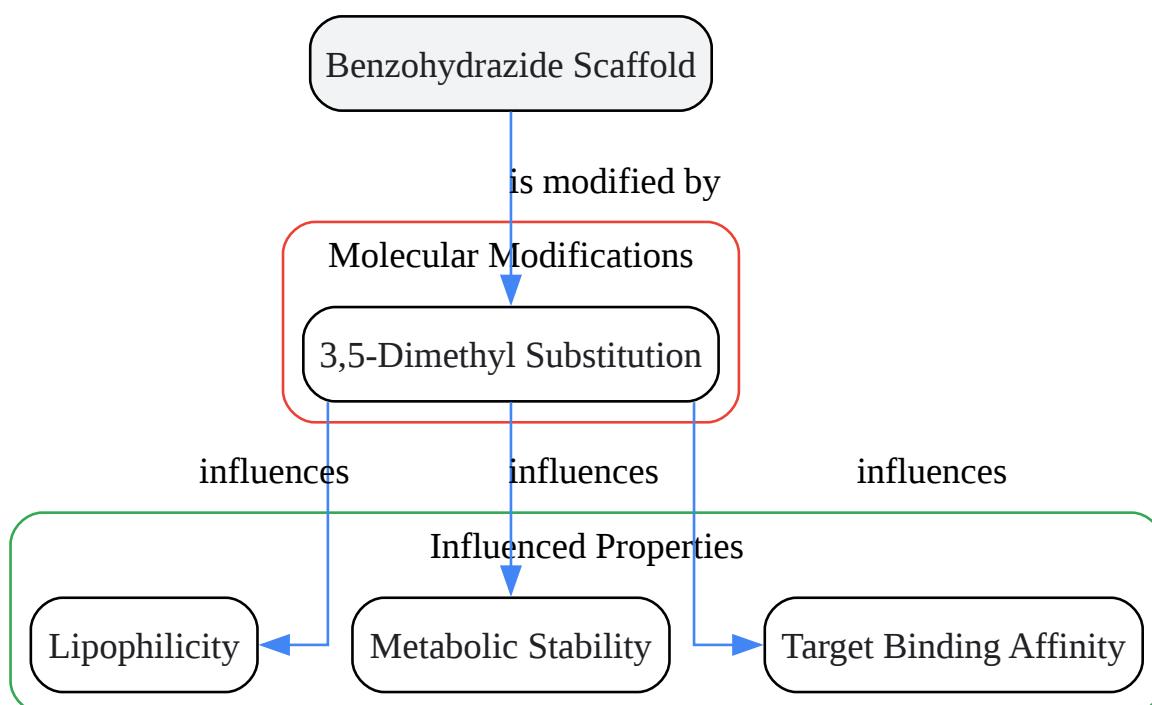
Mass Spectrometry (Expected Fragmentation)

In a mass spectrum, **3,5-Dimethylbenzohydrazide** would be expected to show a molecular ion peak $[\text{M}]^+$ at m/z 164. Key fragmentation patterns would likely involve:

- Loss of the amino group ($-\text{NH}_2$) to give a fragment at m/z 148.
- Loss of the entire hydrazide group ($-\text{NHNH}_2$) to give the 3,5-dimethylbenzoyl cation at m/z 133.
- Cleavage of the N-N bond.
- Further fragmentation of the aromatic ring.

Potential Applications and Biological Significance

Benzohydrazide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.^[1] The specific biological profile of **3,5-Dimethylbenzohydrazide** has not been extensively reported in publicly available literature. However, its structural similarity to other biologically active benzohydrazides suggests it could be a valuable lead compound for further investigation in drug discovery programs. The dimethyl substitution pattern may confer specific properties that could be exploited for targeted therapeutic applications.



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Influence of Dimethyl Substitution on Properties.

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References

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